![molecular formula C21H21ClN6O B2494167 N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-55-9](/img/structure/B2494167.png)
N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines involves various chemical pathways, including the hydration processes and solvent-free crystallization methods. The structures of these compounds showcase a wide range of hydrogen bonding, from two-dimensional sheets to three-dimensional frameworks, indicating their complex synthesis mechanisms and structural diversity (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their ability to form hydrogen-bonded sheets and chains, influenced by the substituents attached to the pyrazolopyrimidine core. This includes variations in hydration states and the presence of solvent molecules, which contribute to the structural diversity observed in crystallography studies (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving N4-substituted 1H-pyrazolo[3,4-d]pyrimidines are complex, often involving multiple steps and conditions that affect their final structure and properties. These reactions are crucial for modifying the compound's chemical functionalities and optimizing its performance for specific applications, excluding drug use.
Physical Properties Analysis
The physical properties of N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives are significantly influenced by their molecular structure. The presence of different substituents and their arrangement within the molecule can affect its solubility, melting point, and crystal structure, as evidenced by the variation in their crystallization forms, whether as stoichiometric hydrates or solvent-free forms (Trilleras et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variants like N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds demonstrate diverse crystal structures and hydrogen bonding, which is significant in understanding their properties and potential applications (Trilleras et al., 2008).
Pharmacological Properties
- Pyrazolo[3,4-d]pyrimidines, including those with 3-chlorophenyl groups, have shown affinity for A1 adenosine receptors. This suggests potential therapeutic applications, particularly in the modulation of adenosine receptor-mediated processes (Harden et al., 1991).
Potential in Cancer Research
- N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, related to N4-(3-chlorophenyl)-N6-(3-methoxypropyl) derivatives, have been explored as novel inhibitors of casein kinase 1 (CK1). This enzyme is implicated in cancer and central nervous system disorders, making these compounds relevant in oncological and neurological research (Yang et al., 2012).
Agricultural Applications
- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for herbicidal activities. This includes compounds with chlorophenyl groups, suggesting potential use in agriculture for weed control (Luo et al., 2017).
Antitumor Activity
- A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , demonstrated antitumor activity against human breast adenocarcinoma cell lines. This indicates potential for the development of new anticancer drugs (El-Morsy et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family and plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle progression and transcription process, leading to the suppression of cell proliferation . The compound has shown potent anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle, particularly the transition from G1 phase to S phase. This results in cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects include reduced tumor growth and potential induction of apoptosis in cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK6 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, which can lead to reduced tumor growth in the context of cancer .
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-29-12-6-11-23-21-26-19(25-16-8-5-7-15(22)13-16)18-14-24-28(20(18)27-21)17-9-3-2-4-10-17/h2-5,7-10,13-14H,6,11-12H2,1H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGSXBDWTHZAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


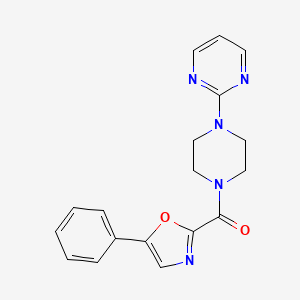
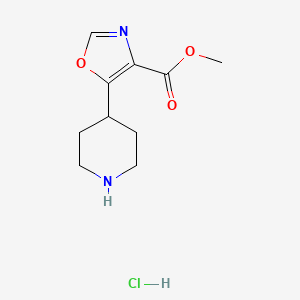

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

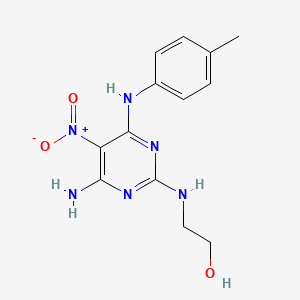

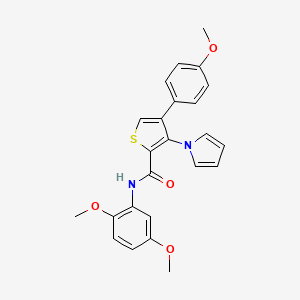

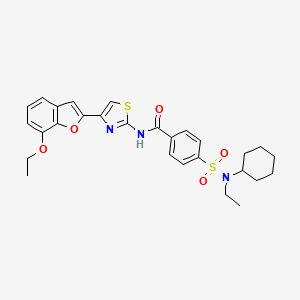
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)
